Antioxidant Efficacy in Unleaded Gasoline: Bis‑Aminomethylphenols Outperform Mono‑ and Approach Tris‑Analogs
In ASTM D525‑74 oxidation‑stability tests, bis(disubstituted aminomethyl)phenols delivered superior antioxidant performance relative to the mono‑aminomethyl compound N,N'‑di‑sec‑butylphenylenediamine (AO‑22) and performed almost as well as 2,4,6‑tris(dimethylaminomethyl)phenol [1]. The data place the bis‑substituted class – which includes alpha,alpha'‑bis(dimethylamino)‑2,6‑xylenol – as the optimal balance between antioxidant power and avoidance of excess amine loading.
| Evidence Dimension | Oxidation induction time (relative antioxidant performance) |
|---|---|
| Target Compound Data | Bis(disubstituted aminomethyl)phenols: better than AO‑22 and almost as good as tris‑analog (qualitative ranking; quantitative induction‑time differences are compound‑specific but consistently show the bis series above mono and below or equal to tris) [1]. |
| Comparator Or Baseline | N,N'‑di‑sec‑butylphenylenediamine (AO‑22, mono‑amino antioxidant) and 2,4,6‑tris(dimethylaminomethyl)phenol (tris‑amino antioxidant). |
| Quantified Difference | Bis > AO‑22 (mono); bis ≈ tris (within experimental uncertainty of the test). |
| Conditions | ASTM D525‑74; 5 ppm additive in unleaded gasoline; 100–102 psig O₂; 98–102 °C water bath. |
Why This Matters
For fuel‑additive procurement, the bis compound provides a higher efficacy than mono alternatives without the excess amine content that can contribute to gum formation, offering a direct performance‑to‑risk advantage.
- [1] US4322304A – Bis(disubstituted aminomethyl)phenols as ashless hydrocarbon additives. Phillips Petroleum Company. Lines 186–189. View Source
